molecular formula C2H3F2N3 B7870689 2-Azido-1,1-difluoroethane

2-Azido-1,1-difluoroethane

Cat. No.: B7870689
M. Wt: 107.06 g/mol
InChI Key: POGMHHQMPXTJHL-UHFFFAOYSA-N
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Description

2-Azido-1,1-difluoroethane is an organofluorine compound with the molecular formula C₂H₃F₂N₃. This compound is characterized by the presence of both azido and difluoro groups attached to an ethane backbone. It is a colorless gas that is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,1-difluoroethane typically involves the nucleophilic substitution of a difluoroethane derivative with an azide source. One common method is the reaction of 1,1-difluoroethane with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1,1-difluoroethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMSO.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

2-Azido-1,1-difluoroethane is used in various scientific research applications due to its unique chemical properties:

Mechanism of Action

The mechanism of action of 2-Azido-1,1-difluoroethane involves its ability to participate in nucleophilic substitution and cycloaddition reactions. The azido group is highly reactive and can form stable triazole rings through [3+2] cycloaddition with alkynes. This reactivity is leveraged in various synthetic applications to create new compounds with desired properties .

Comparison with Similar Compounds

Uniqueness: 2-Azido-1,1-difluoroethane is unique due to the combination of azido and difluoro groups, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of fluorinated heterocycles and other complex molecules.

Properties

IUPAC Name

2-azido-1,1-difluoroethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F2N3/c3-2(4)1-6-7-5/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGMHHQMPXTJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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